1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure combining a dihydrobenzo dioxin ring with a methoxy-methylpyrimidinyl-substituted phenyl urea moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Dihydrobenzo[b][1,4]dioxin Ring:
- Starting from catechol, the dihydrobenzo[b][1,4]dioxin ring is formed through a cyclization reaction using formaldehyde under acidic conditions.
-
Synthesis of the Methoxy-Methylpyrimidinyl-Substituted Phenyl Urea:
- The methoxy-methylpyrimidinyl group is introduced via a nucleophilic substitution reaction on a suitable phenyl urea precursor.
-
Coupling Reaction:
- The final step involves coupling the dihydrobenzo[b][1,4]dioxin ring with the methoxy-methylpyrimidinyl-substituted phenyl urea using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea moiety into corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with DNA/RNA synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea: Lacks the methoxy-methylpyrimidinyl group, resulting in different biological activity.
3-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea: Lacks the dihydrobenzo[b][1,4]dioxin ring, affecting its chemical properties and applications.
Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea stands out due to its combined structural features, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-13-22-19(12-20(23-13)28-2)24-14-3-5-15(6-4-14)25-21(27)26-16-7-8-17-18(11-16)30-10-9-29-17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUCJWGCOXBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.